molecular formula C15H9BrN4O4 B2769111 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891127-52-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2769111
CAS No.: 891127-52-9
M. Wt: 389.165
InChI Key: XWYUFCHFFKJPPT-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of the bromophenyl and nitrobenzamide groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 5-(4-bromophenyl)-1,3,4-oxadiazole through the cyclization of hydrazides with carboxylic acids or their derivatives. This intermediate is then reacted with 3-nitrobenzoyl chloride under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products:

    Reduction: Formation of N-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactivity against various pests and weeds.

Comparison with Similar Compounds

  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 4-Bromoacetophenone
  • 1,3,5-Tris(4-bromophenyl)benzene

Comparison: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide stands out due to its unique combination of the oxadiazole ring and nitrobenzamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYUFCHFFKJPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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